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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCI
CAS No.: 476334-31-3
Cat. No.: B1506422

Get Quote

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCI is a specialized chiral building block used in the synthesis of
peptide boronic acid protease inhibitors. It represents the boronic acid analog of (R)-
Phenylglycine, protected by the robust chiral auxiliary (+)-pinanediol.

This molecule serves as a critical "warhead" precursor in drug discovery. By incorporating the
boron atom into the peptide backbone, researchers create inhibitors that form a reversible
covalent bond with the active site serine or threonine residues of target enzymes (e.g., the 20S
proteasome or serine proteases like DPP-4 and chymotrypsin). The pinanediol group is
essential for establishing stereochemistry during synthesis and protecting the reactive boronic
acid during peptide coupling, but it presents a significant deprotection challenge that requires
precise protocols to resolve.

Chemical Identity & Structural Analysis[1]
Nomenclature and Structure
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e Chemical Name: (R)-1-Amino(phenyl)methylboronic acid (+)-pinanediol ester hydrochloride.
e Common Abbreviation: (R)-BoroPhg-Pin-HCI.

o Core Analog: Boronic acid analog of D-Phenylglycine (Phg).

o Key Structural Features:

o -Aminoboronic Acid: The central pharmacophore where the carboxylic acid of an amino
acid is replaced by a boronic acid (

).

o Phenyl Side Chain: Unlike Phenylalanine (which has a benzyl group), Phenylglycine has a
phenyl group directly attached to the

-carbon. This creates a more rigid, sterically constrained motif often used to probe the
depth and width of the S1 specificity pocket in enzymes.

o (+)-Pinanediol: A bicyclic chiral directing group derived from (+)-

-pinene.[1][2] It locks the boron atom into a stable ester, preventing dehydration
(trimerization to boroxines) and directing the stereochemistry of the

-carbon during synthesis.[3]

Stereochemical Configuration

The "(R)" designation refers to the absolute configuration of the

-carbon bearing the amine. In the context of boronic acid analogs:

o Natural Amino Acid Correlation: The (R)-configuration in BoroPhg typically mimics the
stereochemistry of L-amino acids due to the change in Cahn-Ingold-Prelog (CIP) priority
(Boron has a lower atomic number than Carbon, altering the priority sequence compared to
the Carboxyl group).

« Chiral Induction: The (+)-pinanediol auxiliary is selected specifically to direct the addition of
dichloromethane anion to the re-face of the boronic ester, yielding the desired (R)-chloro
intermediate which is converted to the (R)-amine.
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The Synthetic Engine: Matteson Asymmetric
Homologation[2][5][6]

The synthesis of (R)-BoroPhg(+)-Pinanediol-HCI relies on the Matteson Asymmetric
Homologation, the gold standard for creating chiral

-aminoboronic acids. This process uses the chirality of the pinanediol ligand to control the
formation of the new carbon-carbon bond.[1][2]

Mechanism of Action

o Substrate: The synthesis begins with Phenylboronic acid (+)-pinanediol ester.
e Homologation: Treatment with (dichloromethyl)lithium (

) generates a borate complex.

o Rearrangement: Promoted by Zinc Chloride (ngcontent-ng-c176312016=""_nghost-ng-

c3009799073="" class="inline ng-star-inserted">

), the complex undergoes a 1,2-migration. The pinanediol group sterically hinders one face,
forcing the migration to occur stereoselectively. This yields the

-chloro boronic ester.[2]

o Substitution: The chloride is displaced by a nitrogen nucleophile (typically

) to install the amine with inversion of configuration (or retention, depending on the specific
nucleophile mechanism, though direct displacement is usually inversion; Matteson's route
often uses azide followed by reduction to retain high optical purity).

Visualization of the Synthetic Pathway
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Figure 1: Matteson Asymmetric Homologation pathway for (R)-BoroPhg synthesis.

Click to download full resolution via product page

[2][6]
Applications in Drug Development[3][7][8]

(R)-BoroPhg(+)-Pinanediol-HCI is primarily used as a P1 residue synthon in the development

of covalent serine protease inhibitors and proteasome inhibitors.

Target Specificity

Chymotrypsin-like Activity: Enzymes that prefer aromatic side chains (Phe, Tyr, Trp) at the P1
position often accept Phenylglycine (Phg). The BoroPhg analog acts as a "transition state
mimic," forming a tetrahedral adduct with the active site serine that resembles the transition
state of peptide bond hydrolysis.

Conformational Probes: Because the phenyl ring in BoroPhg is closer to the peptide
backbone than in BoroPhe, it is used to probe the steric tolerance of the S1 pocket. If a
BoroPhe inhibitor is potent, researchers synthesize the BoroPhg analog to determine if the
extra methylene group (

) is necessary for binding or if it causes steric clash.

Comparison to Bortezomib

While Bortezomib (Velcade) utilizes a BoroLeu unit (leucine analog) to target the chymotrypsin-

like site of the proteasome, BoroPhg is used to alter the selectivity profile. Substituting BoroLeu
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with BoroPhg can shift potency towards immunoproteasome subunits or other serine proteases
like DPP-4 or FAP (Fibroblast Activation Protein), depending on the P2 and P3 residues.

Experimental Protocols
Peptide Coupling (General Protocol)

The amine of (R)-BoroPhg(+)-Pinanediol-HCI is coupled to the carboxylic acid of a peptide
fragment (P2-P3-...) using standard amide coupling conditions.

e Reagents: TBTU/HOBt or HATU, DIPEA, DMF/DCM.

» Note: The pinanediol ester is stable under standard peptide coupling conditions, including
Fmoc deprotection (piperidine) and TFA cleavage of side-chain protectors (provided the
boronic ester itself is not exposed to aqueous acid for prolonged periods).

Critical Protocol: Removal of Pinanediol Group

The removal of the pinanediol group is the most challenging step. Unlike pinacol, pinanediol is
exceptionally stable and cannot be removed by simple hydrolysis.

Method: Transesterification with Phenylboronic Acid (Biphasic) This method relies on
equilibrium exchange. Phenylboronic acid acts as a "scavenger" for the pinanediol.

» Dissolution: Dissolve the coupled peptide-pinanediol ester (1.0 equiv) in a mixture of
Methanol/Hexane or Ether/Dilute HCI (depending on solubility).

e Scavenger Addition: Add Phenylboronic acid (5-10 equiv).

» Reaction: Stir the biphasic mixture vigorously at room temperature for 12—24 hours. The
phenylboronic acid captures the pinanediol, forming phenylboronic acid pinanediol ester
(which partitions into the organic phase).

« |solation: The free boronic acid peptide (or its boroxine trimer) remains in the aqueous/polar
phase. Wash the organic layer repeatedly to remove the scavenger complex.

« Purification: Lyophilize the aqueous phase to obtain the crude peptide boronic acid. Purify
via reverse-phase HPLC (using acetonitrile/water with 0.1% TFA).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1506422/docs?utm_src=pdf-body#comprehensive-technical-guide-r-borophg-pinanediol-hcl-in-peptidomimetic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Validation (Analytics):
 NMR: Disappearance of pinanediol methyl singlets (

0.8-1.4 ppm) and the chiral methine protons.

o ESI-MS: Shift in mass corresponding to the loss of pinanediol (

, Mass shift ~168 Da, replaced by two OH groups).

Workflow Diagram
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Figure 2: Coupling and Deprotection Workflow for BoroPhg Peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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